molecular formula C20H24ClN5O2 B12159651 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one

6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B12159651
M. Wt: 401.9 g/mol
InChI Key: SXWNBVCIBMUSTM-UHFFFAOYSA-N
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Description

6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyridazinone with piperazine, facilitated by a base such as potassium carbonate.

    Attachment of the chlorophenyl group: This is usually done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling, using appropriate chlorophenyl boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, leading to the reduction of the pyridazinone or piperazine rings.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkoxides, amines, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: N-oxides of the piperazine or pyridazinone rings.

    Reduction: Reduced forms of the pyridazinone or piperazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with central nervous system receptors.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(morpholin-1-yl)ethyl]pyridazin-3(2H)-one
  • 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]pyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

InChI

InChI=1S/C20H24ClN5O2/c21-16-4-3-5-17(14-16)23-10-12-24(13-11-23)18-6-7-19(27)26(22-18)15-20(28)25-8-1-2-9-25/h3-7,14H,1-2,8-13,15H2

InChI Key

SXWNBVCIBMUSTM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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